1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene physical and chemical properties
1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene physical and chemical properties
An In-depth Technical Guide to 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene: Properties, Synthesis, and Applications
Introduction
1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene is a halogenated aromatic compound with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern on the benzene ring, featuring a bromine atom, a dichloromethyl group, and a trifluoromethyl group, imparts a distinct set of physicochemical properties and reactivity. The presence of the trifluoromethyl group is of particular interest in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1][2]. This guide provides a comprehensive overview of the known and extrapolated physical and chemical properties, a plausible synthetic route, expected reactivity, and potential applications of this compound for researchers and professionals in drug development.
Physicochemical Properties
While experimental data for 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene is not extensively available in the public domain, its properties can be estimated based on data from structurally related compounds. The table below summarizes these predicted and known properties, providing a valuable resource for laboratory use.
| Property | Value (Estimated/Known) | Source/Analogue |
| Molecular Formula | C8H4BrCl2F3 | Calculated |
| Molecular Weight | 307.93 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy with similar halogenated benzenes |
| Boiling Point | > 200 °C at 760 mmHg | [3] |
| Melting Point | Not available | - |
| Density | ~1.8-2.0 g/cm³ | [3] |
| Solubility | Slightly soluble in water; soluble in common organic solvents | [3] |
| Storage Temperature | Room temperature | [3] |
Synthesis and Mechanistic Insights
A plausible synthetic route to 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene can be envisioned starting from 1,3-bis(trifluoromethyl)benzene, a commercially available starting material. The synthesis would involve a selective bromination followed by a dichloromethylation step.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
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Bromination of 1,3-bis(trifluoromethyl)benzene:
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To a solution of glacial acetic acid, add concentrated sulfuric acid while cooling.
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Add 1,3-bis(trifluoromethyl)benzene to the cooled acid mixture.
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With vigorous stirring, add 1,3-dibromo-5,5-dimethylhydantoin portion-wise, maintaining the temperature between 40-50°C[4].
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After the addition is complete, continue stirring at the same temperature for a specified time to ensure complete reaction.
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Pour the reaction mixture into ice water and separate the organic phase.
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Wash the organic phase with an aqueous base (e.g., NaOH solution) and then with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain crude 1-bromo-3,5-bis(trifluoromethyl)benzene.
-
Purify the crude product by distillation or chromatography.
-
-
Selective Dichloromethylation:
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The selective conversion of one trifluoromethyl group to a dichloromethyl group is a challenging transformation and would require the development of a novel synthetic methodology. This step highlights an area for further research.
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Chemical Reactivity and Mechanistic Considerations
The reactivity of 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene is governed by the electronic effects of its substituents. Both the trifluoromethyl and dichloromethyl groups are strongly electron-withdrawing, deactivating the benzene ring towards electrophilic aromatic substitution. The bromine atom is also deactivating but is an ortho-, para-director. However, the positions ortho and para to the bromine are already substituted. The bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, providing a handle for further molecular elaboration.
The dichloromethyl group can be hydrolyzed to an aldehyde or a carboxylic acid under appropriate conditions, offering another avenue for functional group transformation.
Reactivity Profile
Caption: Key reaction pathways for the target compound.
Applications in Drug Discovery and Development
Halogenated and trifluoromethylated aromatic compounds are pivotal in modern drug discovery. The introduction of a trifluoromethyl group can significantly improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target[1][2].
1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene can serve as a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. The bromo substituent allows for the introduction of various other functional groups through cross-coupling reactions, enabling the construction of diverse molecular scaffolds. The dichloromethyl group can be a precursor to other functionalities, and the trifluoromethyl group can impart favorable pharmacokinetic properties to the final drug molecule.
This compound could be particularly useful in the synthesis of inhibitors for enzymes or receptors where interactions with the halogenated and trifluoromethylated phenyl ring can enhance binding. The unique combination of substituents offers a platform for fine-tuning the electronic and steric properties of a molecule to optimize its biological activity.
Safety and Handling
Based on the safety data for structurally related compounds, 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Potential Hazards:
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May cause skin and eye irritation[5].
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May be harmful if swallowed or inhaled[5].
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Avoid contact with strong oxidizing agents, strong acids, and strong bases[5].
First Aid Measures:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
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In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move the person into fresh air.
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If swallowed: Do NOT induce vomiting.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) from the supplier once the compound becomes commercially available.
Conclusion
1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene represents a promising, albeit currently under-researched, chemical entity with significant potential as a building block in the synthesis of novel, high-value molecules for the pharmaceutical and agrochemical industries. Its unique combination of reactive and modulating functional groups makes it an attractive target for synthetic chemists. This guide provides a foundational understanding of its properties, a potential synthetic strategy, and its likely applications, serving as a catalyst for further research and development in this area.
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